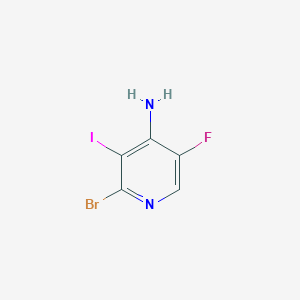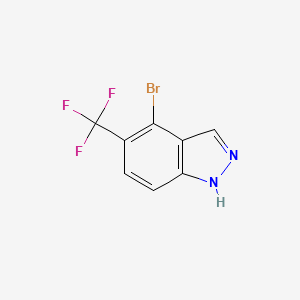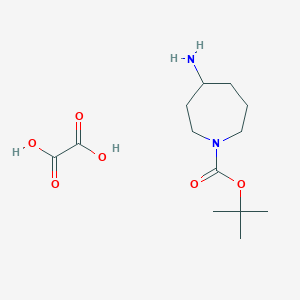![molecular formula C11H12Cl2N4 B1378487 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride CAS No. 1421601-94-6](/img/structure/B1378487.png)
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminomethyl group and a benzonitrile group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Imidazole Derivatives: Starting from imidazole, the compound can be synthesized by introducing the aminomethyl group through nucleophilic substitution reactions.
Benzonitrile Derivatives: Another approach involves starting with benzonitrile and introducing the imidazole ring through a series of reactions involving cyclization and substitution.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
化学反应分析
Types of Reactions: 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the imidazole or benzonitrile rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Substituted imidazole and benzonitrile derivatives.
科学研究应用
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with various biological targets, while the benzonitrile group can participate in chemical reactions that modulate biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
相似化合物的比较
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
Imidazole Derivatives: Other imidazole-based compounds with different substituents.
Benzonitrile Derivatives: Compounds containing benzonitrile groups with various functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazole and benzonitrile groups, which provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-8-2-1-3-9(4-8)10-7-14-11(6-13)15-10;;/h1-4,7H,6,13H2,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMCTXMFJBKBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N2)CN)C#N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
